molecular formula C21H13Cl2N3O5 B10901038 2,4-dichloro-N-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)benzamide

2,4-dichloro-N-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)benzamide

Cat. No.: B10901038
M. Wt: 458.2 g/mol
InChI Key: LNELQBKVGFEEIN-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N~1~-(4-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes dichloro, nitro, and benzodioxol groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N~1~-(4-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of 1,3-dichlorobenzene to produce 2,4-dichloronitrobenzene . This intermediate is then subjected to further reactions to introduce the benzodioxol and amino groups, followed by the formation of the final benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing robust reaction conditions to ensure high yield and purity. The use of mixed acids for nitration and controlled temperature conditions are crucial for the successful synthesis of the intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N~1~-(4-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro oxides, while reduction can produce amino derivatives .

Scientific Research Applications

2,4-DICHLORO-N~1~-(4-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N~1~-(4-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s nitro and benzodioxol groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DICHLORO-N~1~-(4-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H13Cl2N3O5

Molecular Weight

458.2 g/mol

IUPAC Name

2,4-dichloro-N-[4-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]phenyl]benzamide

InChI

InChI=1S/C21H13Cl2N3O5/c22-13-1-6-16(17(23)8-13)21(27)25-15-4-2-14(3-5-15)24-10-12-7-19-20(31-11-30-19)9-18(12)26(28)29/h1-10H,11H2,(H,25,27)

InChI Key

LNELQBKVGFEEIN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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